molecular formula C14H18N2O4 B1305065 Methyl 4-(cyclohexylamino)-3-nitrobenzoate CAS No. 503859-26-5

Methyl 4-(cyclohexylamino)-3-nitrobenzoate

Cat. No. B1305065
M. Wt: 278.3 g/mol
InChI Key: RKLPKKOKDXVKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(cyclohexylamino)-3-nitrobenzoate (MNCB) is a nitrobenzoic acid derivative that has been used in the synthesis of pharmaceuticals and other compounds. It is an important intermediate in the synthesis of several drugs and has been used in the synthesis of several other compounds. MNCB is a highly polar compound with a boiling point of 209°C, a melting point of 63°C and a molecular weight of 227.3 g/mol. It is soluble in water and ethanol and is stable in air.

Scientific Research Applications

    Field

    Organic Chemistry

    • Application : The compound 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one is synthesized .
    • Method : The reaction of 3-cyclohexyl-2-(cyclohexylimino)-6-(4-ethoxyphenyl)-5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-2,3-dihydro-4H-1,3-oxazin-4-one with ammonium acetate .
    • Results : The compound was fully characterized and yielded a good amount .

    Field

    Heterocyclic Chemistry

    • Application : Synthesis of azetidin-3-ones by heterocyclization of α-cyclohexylamino-α′,Β′-epoxy ketones .
    • Method : The stereospecific cyclization of 5-aryl-2-methyl-5-methoxy-4-cyclohexylamino-1,2-epoxypentan-3-one borofluorides on heating in acetone or in acetonitrile .
    • Results : The process leads to 4-arylmethoxymethyl-2-hydroxymethyl-2-methyl-1-cyclohexyl-azetidin-3-ones .

    Field

    Organic Compound Production

    • Application : Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds .
    • Method : It is produced by the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts .
    • Results : It is a precursor to sulfenamide-based reagents used as accelerators for vulcanization . It is also a building block for pharmaceuticals (e.g., mucolytics, analgesics, and bronchodilators) .

    Field

    Pharmaceutical Research

    • Application : Synthesis of 4-Hydroxy-2-quinolones .
    • Method : The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .
    • Results : These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

    Field

    • Application : Cyclohexylamine is used as an intermediate in synthesis of other organic compounds . It is the precursor to sulfenamide-based reagents used as accelerators for vulcanization .
    • Method : It is produced by the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts .
    • Results : It is a building block for pharmaceuticals (e.g., mucolytics, analgesics, and bronchodilators) . The amine itself is an effective corrosion inhibitor .

    Field

    • Application : Synthesis of 4-Hydroxy-2-quinolones .
    • Method : The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .
    • Results : These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

properties

IUPAC Name

methyl 4-(cyclohexylamino)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-20-14(17)10-7-8-12(13(9-10)16(18)19)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLPKKOKDXVKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC2CCCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388036
Record name methyl 4-(cyclohexylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(cyclohexylamino)-3-nitrobenzoate

CAS RN

503859-26-5
Record name methyl 4-(cyclohexylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 4-chloro-3-nitrobenzoate (5.00 g, 23.2 mmol), cylohexylamine (3.98 mL, 34.8 mmol), and triethylamine (4.8 ML, 35 mmol) in acetonitrile (75 mL) was reluxed for 22 h under an argon atmosphere. The reaction mixture was concentrated to a volume of ˜20 mL and the precipitated solid was filtered. The filtrate was diluted with ethyl acetate and was washed with 1M citric acid (1×) followed by saturated NaHCO3 (1×). The organic layer was dried (MgSO4) and concentrated on a rotary evaporator. The residue was purified by column chromatography (silica gel, 50-70% dichloromethane/hexanes (v/v)) to give compound 45 as a yellow solid (6.32 g, 98%). ESI-MS m/e 279.2 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.98 mL
Type
reactant
Reaction Step One
Quantity
35 mmol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Hofmans, TV Berghe, L Devisscher… - Journal of Medicinal …, 2016 - ACS Publications
Ferroptosis is a nonapoptotic, iron-catalyzed form of regulated necrosis that is critically dependent on glutathione peroxidase 4 (GPX4). It has been shown to contribute to liver and …
Number of citations: 95 pubs.acs.org

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